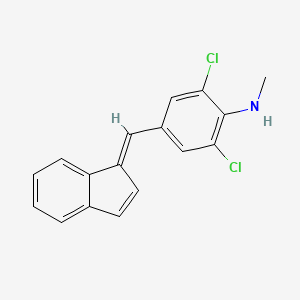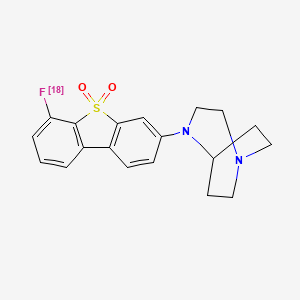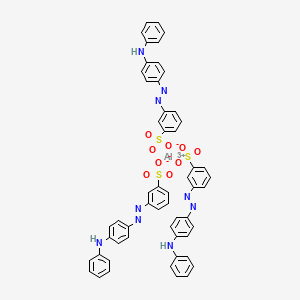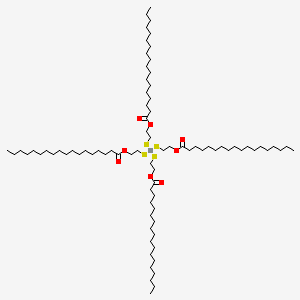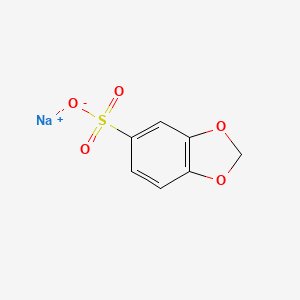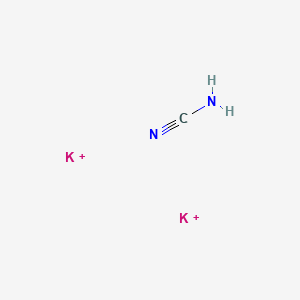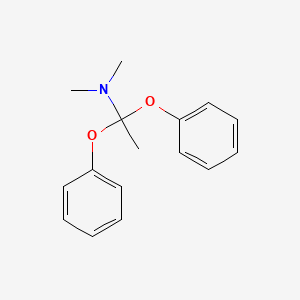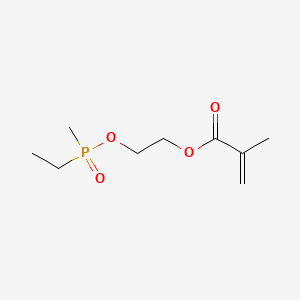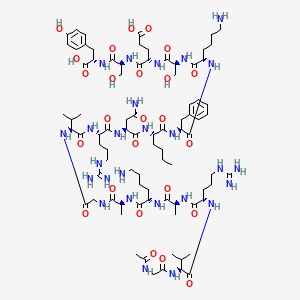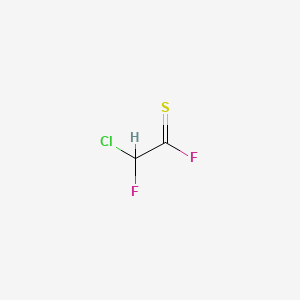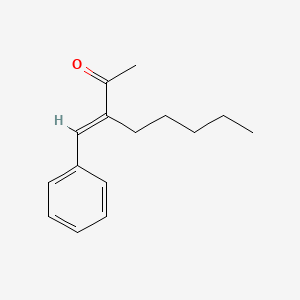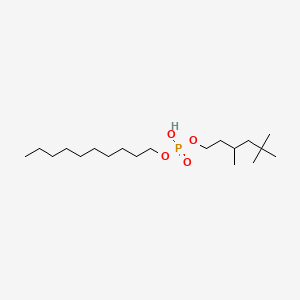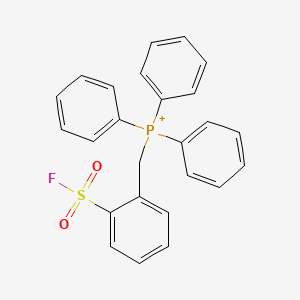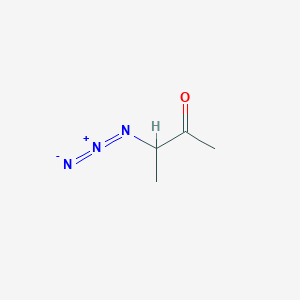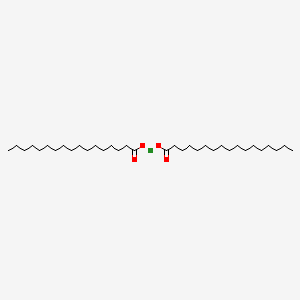
Magnesium heptadecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium heptadecanoate, also known as magnesium margarate, is a magnesium salt of heptadecanoic acid. Heptadecanoic acid, a saturated fatty acid, is found in trace amounts in the fat and milkfat of ruminants. The compound’s molecular formula is C₃₄H₆₆MgO₄, and it is classified as an odd-chain fatty acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Magnesium heptadecanoate can be synthesized through the reaction of heptadecanoic acid with magnesium hydroxide or magnesium oxide. The reaction typically involves heating the heptadecanoic acid with magnesium hydroxide or magnesium oxide in an organic solvent under reflux conditions. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes where heptadecanoic acid is reacted with magnesium salts under controlled conditions. The use of catalysts and specific reaction conditions can optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Magnesium heptadecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield heptadecanoic acid and magnesium metal.
Substitution: The magnesium ion can be substituted with other metal ions in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or lithium aluminum hydride.
Substitution: Metal salts in aqueous or organic solvents.
Major Products Formed:
Oxidation: Magnesium oxide and carbon dioxide.
Reduction: Heptadecanoic acid and magnesium metal.
Substitution: Corresponding metal heptadecanoates.
Scientific Research Applications
Magnesium heptadecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other magnesium compounds.
Biology: Studied for its role in cellular metabolism and as a component of cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, surfactants, and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of magnesium heptadecanoate involves its interaction with cellular membranes and enzymes. Magnesium ions play a crucial role in stabilizing cell membranes and are involved in various enzymatic reactions. The heptadecanoate moiety can integrate into lipid bilayers, affecting membrane fluidity and function. The compound’s effects are mediated through pathways involving magnesium-dependent enzymes and ion channels .
Comparison with Similar Compounds
Magnesium stearate: Another magnesium salt of a fatty acid, commonly used as a lubricant in pharmaceutical formulations.
Magnesium palmitate: Similar in structure but with a shorter carbon chain.
Magnesium oleate: An unsaturated counterpart with different chemical properties .
Uniqueness: Magnesium heptadecanoate is unique due to its odd-chain fatty acid structure, which imparts distinct physical and chemical properties. Its specific interactions with biological membranes and enzymes differentiate it from other magnesium salts of fatty acids .
Properties
CAS No. |
94266-34-9 |
|---|---|
Molecular Formula |
C34H66MgO4 |
Molecular Weight |
563.2 g/mol |
IUPAC Name |
magnesium;heptadecanoate |
InChI |
InChI=1S/2C17H34O2.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2*2-16H2,1H3,(H,18,19);/q;;+2/p-2 |
InChI Key |
ZHRNOJNAACVXGA-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCC(=O)[O-].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


